[5-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)-[1,2,4]triazol-1-yl]acetic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)-[1,2,4]triazol-1-yl]acetic acid, methyl ester is a complex organic compound that features a purine derivative linked to a triazole ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)-[1,2,4]triazol-1-yl]acetic acid, methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the purine derivative, followed by the introduction of the sulfanyl group and the subsequent formation of the triazole ring. The final step involves esterification to obtain the methyl ester form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the purine ring.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, such as cancer or viral infections. Preclinical studies are ongoing to evaluate its efficacy and safety.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its incorporation into polymers or coatings can impart unique properties, such as enhanced durability or specific reactivity.
Mechanism of Action
The mechanism of action of [5-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)-[1,2,4]triazol-1-yl]acetic acid, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl group and triazole ring are key to its binding affinity and specificity. Upon binding, it can modulate the activity of the target, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one]
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, [5-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)-[1,2,4]triazol-1-yl]acetic acid, methyl ester stands out due to its unique combination of a purine derivative and a triazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N7O4S |
---|---|
Molecular Weight |
365.37 g/mol |
IUPAC Name |
methyl 2-[5-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanyl-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C13H15N7O4S/c1-17-8-9(18(2)13(23)19(3)10(8)22)16-12(17)25-11-14-6-15-20(11)5-7(21)24-4/h6H,5H2,1-4H3 |
InChI Key |
XZFCGLZEYSZYKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1SC3=NC=NN3CC(=O)OC)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.